2-(2-methylphenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
Descripción
2-(2-Methylphenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a structurally complex small molecule featuring:
- A 2-methylphenoxy group linked to an acetamide backbone.
- A piperazine ring substituted at the 4-position with a pyrimidin-2-yl moiety.
- A sulfonamide bridge connecting the piperazine to the ethylacetamide chain.
This compound’s design integrates pharmacophores associated with receptor binding (e.g., pyrimidine for adenosine or kinase interactions) and sulfonamide groups for enhanced solubility and metabolic stability.
Propiedades
IUPAC Name |
2-(2-methylphenoxy)-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4S/c1-16-5-2-3-6-17(16)28-15-18(25)20-9-14-29(26,27)24-12-10-23(11-13-24)19-21-7-4-8-22-19/h2-8H,9-15H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHWNCMRGKMCJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and its analogs:
Key Observations:
Structural Variations and Activity: The pyrimidin-2-yl group in the target compound distinguishes it from analogs with methylsulfonyl () or pyrrolidine () substituents. Pyrimidine is a privileged scaffold in kinase inhibitors (e.g., imatinib) and adenosine receptor ligands . Phenoxyacetamide derivatives (e.g., ) are frequently associated with anti-inflammatory and analgesic activities, suggesting the target compound may share these properties .
Physicochemical Properties: The sulfonamide bridge in the target compound likely improves aqueous solubility compared to non-sulfonylated analogs (e.g., ). However, this group may increase renal toxicity risks, as seen in sulfonamide antibiotics .
Safety Profiles :
- Compounds with sulfonamide groups (e.g., ) commonly exhibit skin/eye irritation (H315, H319) and acute oral toxicity (H302). The target compound likely requires similar handling precautions .
- Nitro groups (e.g., ) are associated with mutagenicity, but their absence in the target compound reduces this risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
